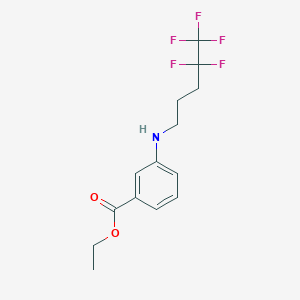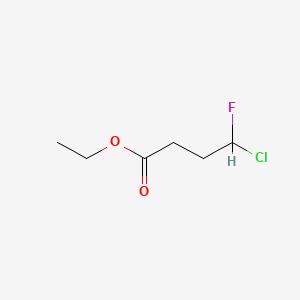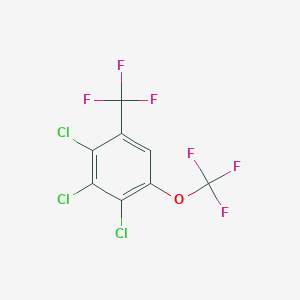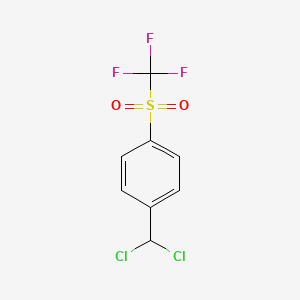![molecular formula C13H7Cl2NO2 B6311675 2,4-Dichloro-dibenz[b,f][1,4]oxazepin-11(10H)-one, 95% CAS No. 3950-70-7](/img/structure/B6311675.png)
2,4-Dichloro-dibenz[b,f][1,4]oxazepin-11(10H)-one, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-dibenz[b,f][1,4]oxazepin-11(10H)-one, 95% (2,4-DCDBO) is a synthetic compound that has been used in a variety of scientific research applications. It is a colorless to yellowish crystalline solid that is insoluble in water, but soluble in organic solvents such as ethanol and acetone. 2,4-DCDBO has been used in the synthesis of a variety of compounds and is known for its high stability and low toxicity.
Applications De Recherche Scientifique
2,4-Dichloro-dibenz[b,f][1,4]oxazepin-11(10H)-one, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a catalyst in the synthesis of organic compounds, and as a reactant in the synthesis of polymers. In addition, 2,4-Dichloro-dibenz[b,f][1,4]oxazepin-11(10H)-one, 95% has been used in the synthesis of compounds used in the treatment of cancer and other diseases.
Mécanisme D'action
2,4-Dichloro-dibenz[b,f][1,4]oxazepin-11(10H)-one, 95% is a synthetic compound that works by forming a covalent bond with a target molecule. This covalent bond is formed by the reaction of the 2,4-Dichloro-dibenz[b,f][1,4]oxazepin-11(10H)-one, 95% molecule with the target molecule, which results in the formation of a new molecule. This new molecule is then able to interact with other molecules, leading to various biological and physiological effects.
Biochemical and Physiological Effects
2,4-Dichloro-dibenz[b,f][1,4]oxazepin-11(10H)-one, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and other microorganisms. It has also been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. In addition, 2,4-Dichloro-dibenz[b,f][1,4]oxazepin-11(10H)-one, 95% has been shown to have anti-oxidant and anti-aging effects.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-Dichloro-dibenz[b,f][1,4]oxazepin-11(10H)-one, 95% has several advantages and limitations for lab experiments. One of the main advantages of using 2,4-Dichloro-dibenz[b,f][1,4]oxazepin-11(10H)-one, 95% is its high stability and low toxicity. This makes it a safe and reliable reagent for use in the laboratory. In addition, 2,4-Dichloro-dibenz[b,f][1,4]oxazepin-11(10H)-one, 95% is relatively easy to synthesize and can be stored for long periods of time without degrading. However, one of the main limitations of using 2,4-Dichloro-dibenz[b,f][1,4]oxazepin-11(10H)-one, 95% is its low solubility in water, which can make it difficult to work with in certain applications.
Orientations Futures
The use of 2,4-Dichloro-dibenz[b,f][1,4]oxazepin-11(10H)-one, 95% in scientific research has a variety of potential future applications. One potential application is in the development of new pharmaceuticals and agrochemicals. In addition, 2,4-Dichloro-dibenz[b,f][1,4]oxazepin-11(10H)-one, 95% could be used in the synthesis of polymers for use in a variety of applications. Finally, 2,4-Dichloro-dibenz[b,f][1,4]oxazepin-11(10H)-one, 95% could also be used to develop new methods for the synthesis of organic compounds.
Méthodes De Synthèse
2,4-Dichloro-dibenz[b,f][1,4]oxazepin-11(10H)-one, 95% can be synthesized from 2,4-dichloro-dibenz[b,f][1,4]oxazepin-11(10H)-one, 95% (2,4-Dichloro-dibenz[b,f][1,4]oxazepin-11(10H)-one, 95%) and a variety of other compounds. The synthesis of 2,4-Dichloro-dibenz[b,f][1,4]oxazepin-11(10H)-one, 95% can be accomplished through a simple two-step process. First, the starting materials are reacted together in a solvent to form a mixture of 2,4-Dichloro-dibenz[b,f][1,4]oxazepin-11(10H)-one, 95% and other products. The mixture is then heated to a temperature of around 100°C to allow for the formation of the desired product. The reaction is then cooled and the desired product is isolated by precipitation or filtration.
Propriétés
IUPAC Name |
8,10-dichloro-5H-benzo[b][1,4]benzoxazepin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2NO2/c14-7-5-8-12(9(15)6-7)18-11-4-2-1-3-10(11)16-13(8)17/h1-6H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDALQLBRKNXGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=C(O2)C(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1,1'-[(3,3,4,4,5,5-Hexafluoro-1-cyclopentene-1,2-diyl)bis(oxy)]bis[3,5-bis(trifluoromethyl)-benzene](/img/structure/B6311651.png)




![7-Chloro-2,2,3-trifluoro-2,3-dihydro[1,4]dioxino[2,3-b]pyridine](/img/structure/B6311693.png)